molecular formula C11H21N B077177 1H-2-Pyrindine, octahydro-2,4,7-trimethyl- CAS No. 13448-21-0

1H-2-Pyrindine, octahydro-2,4,7-trimethyl-

Cat. No. B077177
CAS RN: 13448-21-0
M. Wt: 167.29 g/mol
InChI Key: HGTMGCDIPYGVKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-2-Pyrindine, octahydro-2,4,7-trimethyl- is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a bicyclic organic compound that is commonly used in the synthesis of various compounds and has shown promising results in various scientific applications.

Scientific Research Applications

Analogues of GABA

1H-2-Pyrindine derivatives, such as octahydro-1H-2-pyrindine-5,7-dione and its derivatives, have been synthesized as analogues of GABA (gamma-aminobutyric acid). These compounds, however, showed negligible or very weak activity as GABA agonists in rat brain membranes (Allan & Fong, 1983).

Chemical Properties and Reactions

The chemistry of derivatives of 1-pyrindine has been extensively reviewed, including compounds such as hydroxy- and oxo-6,7-dihydro-5H-1-pyrindin-5,7(6H)-dione, and hexahydro- and octahydro-1-pyrindine. These compounds have shown potential in various medical applications, including as antimetabolites and antimalarial agents (Freeman, 1973).

Stereochemistry and Conformational Analysis

Studies have been conducted on the stereochemistry of compounds like cis-octahydro-4H-1-pyrindin-4-one. These studies are important for understanding the molecular structure and potential chemical reactions of these compounds (Mistryukov, 1965).

Application in Synthesis

1H-2-Pyrindine derivatives are used as intermediates in the synthesis of other complex molecules. For instance, they play a role in the synthesis of indolizidines and other organic compounds, demonstrating their utility in organic chemistry and drug synthesis (Jefford, Sienkiewicz, & Thornton, 1995).

Quantitative Analysis Methods

Methods have been developed for the separation and quantification of isomers of compounds like Octahydro-1H-indole-2-carboxylic acid, a key material related to 1H-2-Pyrindine. These methods are crucial for quality control in pharmaceutical production (Vali, Kumar, Sait, & Garg, 2012).

properties

CAS RN

13448-21-0

Product Name

1H-2-Pyrindine, octahydro-2,4,7-trimethyl-

Molecular Formula

C11H21N

Molecular Weight

167.29 g/mol

IUPAC Name

2,4,7-trimethyl-1,3,4,4a,5,6,7,7a-octahydrocyclopenta[c]pyridine

InChI

InChI=1S/C11H21N/c1-8-4-5-10-9(2)6-12(3)7-11(8)10/h8-11H,4-7H2,1-3H3

InChI Key

HGTMGCDIPYGVKA-UHFFFAOYSA-N

SMILES

CC1CCC2C1CN(CC2C)C

Canonical SMILES

CC1CCC2C1CN(CC2C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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